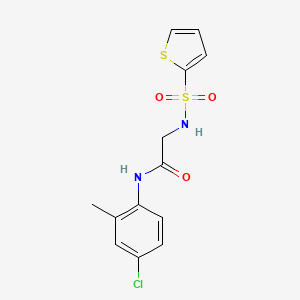
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide, also known as CTSA, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide. One direction is to further explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, future studies could focus on improving the solubility of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide, which would make it more suitable for use in a wider range of assays.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide involves the reaction of 4-chloro-2-methylphenylamine with thiophene-2-sulfonyl chloride in the presence of a base, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization. This method has been reported to yield high purity N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-9-7-10(14)4-5-11(9)16-12(17)8-15-21(18,19)13-3-2-6-20-13/h2-7,15H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHSPEHZTMPLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

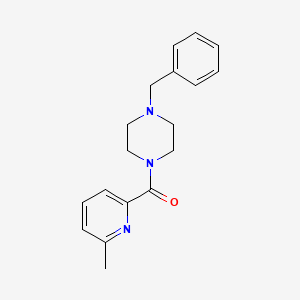
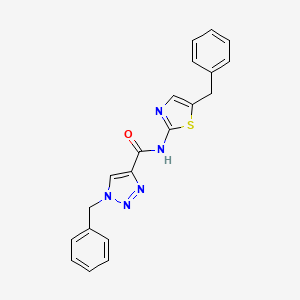

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)

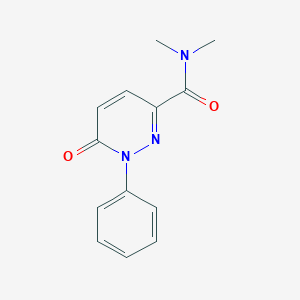
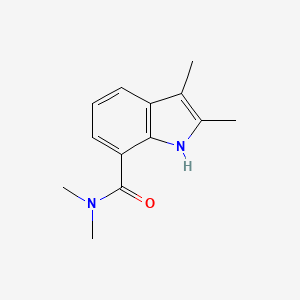
![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)
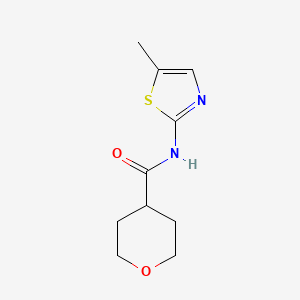
![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)
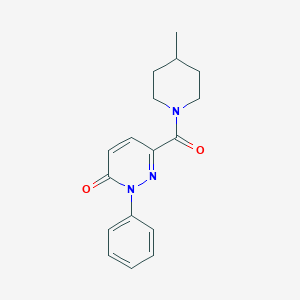
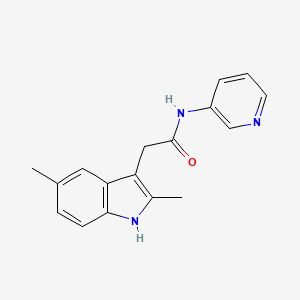

![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)